

Spectroscopic Profile of 8-Iodooctan-1-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **8-lodooctan-1-amine**, a bifunctional molecule of interest in synthetic chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of **8-lodooctan-1-amine**. These predictions are derived from the analysis of its constituent functional groups: a primary amine and a primary iodoalkane.

Table 1: Predicted ¹H NMR Spectroscopic Data for 8lodooctan-1-amine

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.19	Triplet	2H	I-CH2-(CH2)6-CH2- NH2
~ 2.68	Triplet	2H	I-(CH2)7-CH2-NH2
~ 1.82	Quintet	2H	I-CH2-CH2-(CH2)5- CH2-NH2
~ 1.55	Quintet	2H	I-(CH2)6-CH2-CH2- NH2
~ 1.2-1.4	Multiplet	8H	I-(CH2)2-(CH2)4- (CH2)2-NH2
~ 1.15	Broad Singlet	2H	I-(CH2)8-NH2

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-lodooctan-1-amine

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 42.5	I-(CH2)7-CH2-NH2
~ 33.8	I-CH2-CH2-(CH2)6-NH2
~ 33.5	I-(CH2)6-CH2-CH2-NH2
~ 30.5	I-CH2-(CH2)7-NH2
~ 28.5	I-(CH2)2-CH2-(CH2)5-NH2
~ 28.2	I-(CH2)3-CH2-(CH2)4-NH2
~ 26.5	I-(CH2)4-CH2-(CH2)3-NH2
~ 7.2	I-(CH2)5-CH2-(CH2)2-NH2



Table 3: Predicted IR Spectroscopic Data for 8-

lodooctan-1-amine

Wavenumber (cm ^{−1})	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretch (primary amine, two bands)[1][2][3]
2850-2960	Strong	C-H stretch (aliphatic)
1590-1650	Medium	N-H bend (scissoring)[1]
1450-1470	Medium	C-H bend (scissoring)
1020-1250	Medium to Strong	C-N stretch (aliphatic amine)[1] [2]
665-910	Broad	N-H wag[1]
~ 500-600	Strong	C-I stretch

Table 4: Predicted Mass Spectrometry Data for 8lodooctan-1-amine

Ionization Method: Electron Ionization (EI)

m/z	Predicted Fragment
269	[M] ⁺ (Molecular Ion)
142	[M - I] ⁺
127	[1]+
30	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as **8-lodooctan-1-amine**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **8-lodooctan-1-amine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Process the data with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: Place a drop of neat 8-lodooctan-1-amine liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.



- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

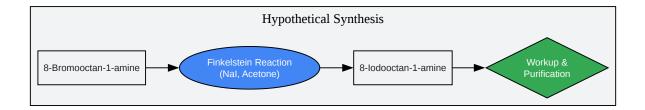
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of 8-lodooctan-1-amine in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to a standard 70 eV.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualizations

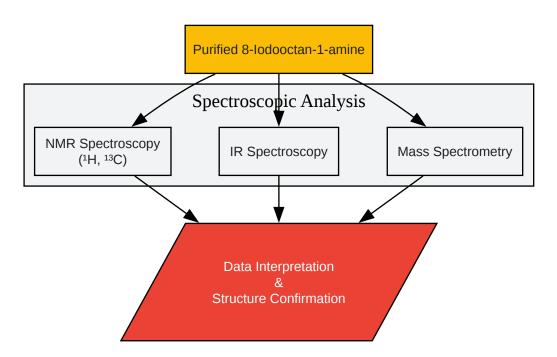
The following diagrams illustrate the logical workflow for the synthesis and subsequent spectroscopic analysis of **8-lodooctan-1-amine**.





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Caption: Hypothetical synthesis workflow for **8-lodooctan-1-amine**.



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Caption: Workflow for the spectroscopic analysis of 8-lodooctan-1-amine.

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